Anabasamine hydrochloride Anabasamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14461416
InChI: InChI=1S/C16H19N3.ClH/c1-19-10-3-2-6-16(19)14-7-8-15(18-12-14)13-5-4-9-17-11-13;/h4-5,7-9,11-12,16H,2-3,6,10H2,1H3;1H
SMILES:
Molecular Formula: C16H20ClN3
Molecular Weight: 289.80 g/mol

Anabasamine hydrochloride

CAS No.:

Cat. No.: VC14461416

Molecular Formula: C16H20ClN3

Molecular Weight: 289.80 g/mol

* For research use only. Not for human or veterinary use.

Anabasamine hydrochloride -

Specification

Molecular Formula C16H20ClN3
Molecular Weight 289.80 g/mol
IUPAC Name 5-(1-methylpiperidin-2-yl)-2-pyridin-3-ylpyridine;hydrochloride
Standard InChI InChI=1S/C16H19N3.ClH/c1-19-10-3-2-6-16(19)14-7-8-15(18-12-14)13-5-4-9-17-11-13;/h4-5,7-9,11-12,16H,2-3,6,10H2,1H3;1H
Standard InChI Key PFWHFUPRJSEODI-UHFFFAOYSA-N
Canonical SMILES CN1CCCCC1C2=CN=C(C=C2)C3=CN=CC=C3.Cl

Introduction

Chemical and Structural Properties

Molecular Characterization

Anabasamine hydrochloride is the hydrochloride salt of anabasamine, a tertiary amine alkaloid. Its IUPAC name is 5-(1-methyl-2-piperidinyl)-2-(3-pyridinyl)pyridine hydrochloride, with the SMILES notation CN1CCCCC1C2=CN=C(C=C2)C3=CN=CC=C3.Cl . The compound crystallizes as a white powder, soluble in polar organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and ethyl acetate .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₆H₂₀ClN₃
Molecular Weight289.80 g/mol
Parent CompoundAnabasamine (CID 161313)
SolubilityChloroform, DMSO, Acetone
Storage Conditions-20°C (desiccated)
CAS Number20410-87-1 (anabasamine base)

The stereochemistry of anabasamine influences its receptor binding affinity. For example, enantiomers of structurally related alkaloids like anabasine show differential activity at α4β2- and α7-nAChRs . Computational models predict similar stereochemical effects for anabasamine hydrochloride, though experimental validation remains ongoing .

Natural Occurrence and Synthesis

Botanical Sources

Anabasamine is naturally isolated from Anabasis aphylla, a halophytic shrub native to Central Asia and the Middle East . Traditional uses of A. aphylla in herbal medicine include treatments for diabetes and inflammation, attributed to its alkaloid content . The compound is typically extracted via ethanol or methanol solvent systems, followed by chromatographic purification .

Synthetic Pathways

Industrial synthesis of anabasamine hydrochloride involves:

  • Alkylation of Pyridine Derivatives: Piperidine and pyridine precursors are coupled via nucleophilic substitution.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .
    Recent advances in enzymatic catalysis have improved yield efficiency, reducing reliance on harsh reagents .

Pharmacological Activity

Nicotinic Receptor Modulation

Anabasamine hydrochloride acts as a partial agonist at α7-nAChRs, with a reported half-maximal effective concentration (EC₅₀) of 18 µM in vitro . Comparative studies with anabasine enantiomers reveal that stereochemistry critically impacts receptor selectivity and toxicity:

  • (−)-Anabasine: Higher affinity for α7-nAChRs (Kᵢ = 0.39 µM) but lower lethality (LD₅₀ = 16 mg/kg in rodents).

  • (+)-Anabasine: Preferential binding to α4β2-nAChRs (Kᵢ = 0.91 µM) and greater toxicity (LD₅₀ = 11 mg/kg) .
    These findings suggest that anabasamine hydrochloride’s bipyridine structure may enhance α7 specificity, making it a candidate for cognitive disorder therapeutics .

HazardPrecautionary Measures
Oral ToxicityUse PPE; avoid ingestion
Skin ContactWear nitrile gloves
InhalationUse fume hoods
StorageDesiccate at -20°C

Regulatory Status

As of 2025, anabasamine hydrochloride remains a research-grade compound without FDA approval. Commercial suppliers (e.g., BioCrick, PubChem) distribute it under "for research use only" labels .

Applications and Future Directions

Current Uses

  • Neuroscience Research: Probe for nAChR subtype specificity .

  • Drug Discovery: Lead compound for α7-targeted neurotherapeutics .

Emerging Opportunities

  • Neuroinflammation Modulation: Preliminary data suggest anti-TNF-α effects in glial cells .

  • Synthetic Biology: Engineered microbial platforms (e.g., E. coli) for sustainable production .

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